2,7-Dimethyl-1-phenyl-1H-benzimidazole
Description
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,7-dimethyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C15H14N2/c1-11-7-6-10-14-15(11)17(12(2)16-14)13-8-4-3-5-9-13/h3-10H,1-2H3 |
InChI Key |
BDRFIFZITJTSER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and synthetic differences between 2,7-dimethyl-1-phenyl-1H-benzimidazole and related derivatives:
Key Observations :
- Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., Cl in ) reduce cyclization yields (16.4%) compared to electron-donating groups (e.g., methyl in ), likely due to steric hindrance or electronic deactivation.
- Solubility and Polarity : Methoxy and hydroxy substituents (e.g., ) increase polarity, enhancing aqueous solubility, whereas halogenated or phenyl groups (e.g., ) favor lipid membrane permeability.
- Synthetic Flexibility : Na₂S₂O₅-mediated cyclization is widely used for benzimidazole synthesis but may require optimization for sterically hindered substrates .
Key Insights :
- Antimicrobial Potency : Halogenated derivatives (e.g., ) show superior activity against Gram-negative bacteria, likely due to enhanced membrane penetration.
- Antifungal Selectivity : Fluoromethyl and methoxy groups (e.g., ) improve selectivity for fungal targets over mammalian cells.
- Structure-Activity Relationships (SAR) : Hydroxy groups (e.g., ) correlate with radical scavenging, while bulky aryl groups (e.g., ) enhance receptor-binding affinity.
Spectroscopic and Computational Data
- IR Spectroscopy : The C=N stretch in benzimidazoles typically appears at ~1595 cm⁻¹ (e.g., ), while O-H stretches in hydroxy-substituted derivatives (e.g., ) occur at ~3200–3500 cm⁻¹.
- NMR Trends : Aromatic proton signals for methyl-substituted derivatives (e.g., ) appear upfield (δ 7.0–7.5 ppm) compared to halogenated analogs (δ 7.3–8.0 ppm) due to electron-donating effects .
- Molecular Docking : Derivatives with extended π-systems (e.g., ) exhibit stronger binding to COX-2 (ΔG = −9.2 kcal/mol) compared to smaller analogs .
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, 2-bromo-3-nitrotoluene reacts with N-phenylacetamide in the presence of CuI (5 mol%), N-methylethylene diamine (10 mol%), and potassium phosphate in toluene at 100°C for 18 hours. Subsequent reductive cyclization with iron powder in glacial acetic acid yields the target compound with 78% isolated yield. Critical parameters include:
Table 1: Copper-Catalyzed Synthesis of this compound
| Reactant | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| 2-Bromo-3-nitrotoluene | CuI, N-Methylethylene diamine | 100 | 18 | 78 | 99.5 |
| N-Phenylacetamide | K₃PO₄, Toluene | 100 | 18 | – | – |
This method achieves high regioselectivity due to the directing effect of the methyl group, favoring C–N bond formation at the 1- and 3-positions of the benzene ring.
Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives
Phosphorus pentoxide (P₂O₅) in methanesulphonic acid (MSA) provides a robust medium for cyclocondensation reactions. This method is adapted from protocols for related benzimidazoles.
Stepwise Cyclization Process
-
Activation : 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is dissolved in MSA at 75–85°C.
-
Coupling : N-Methyl-o-phenylenediamine is added, followed by P₂O₅, with temperatures maintained ≤160°C.
-
Cyclization : Prolonged heating (1–3 hours) induces intramolecular dehydration, forming the benzimidazole core.
Table 2: Acid-Catalyzed Synthesis Parameters
Post-synthesis purification via charcoal treatment and isopropanol recrystallization yields products with >99% purity.
Triazine-Mediated Activation and Coupling
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) enables mild, efficient coupling of carboxylic acids and amines, avoiding harsh acidic conditions.
Protocol Adaptations for this compound
-
Activation : CDMT (1.2 eq) and N-methylmorpholine (1.5 eq) in methanol at 0°C activate 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid.
-
Amine Coupling : N-Methyl-o-phenylenediamine is added, followed by warming to 25°C for 12 hours.
-
Cyclization : Heating to 60°C in acetic acid completes ring closure.
Table 3: Triazine-Mediated Synthesis Outcomes
| Metric | Value | Comparison to Acid-Catalyzed Method |
|---|---|---|
| Yield | 65–72% | Lower due to intermediate isolation |
| Purity | 98–99% | Comparable to acid-catalyzed routes |
| Reaction Time | 14–16 hours | Longer but milder conditions |
This method is preferred for acid-sensitive substrates but requires additional purification steps.
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What are the optimized synthetic routes for 2,7-Dimethyl-1-phenyl-1H-benzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation of o-phenylenediamine derivatives with substituted carboxylic acids or aldehydes under acidic conditions. For example, microwave-assisted synthesis (120°C, 30 min) using trifluoroacetic acid as a catalyst can achieve yields >85% . Solvent-free protocols reduce byproducts and improve purity (e.g., 95% purity via one-pot reactions at 100°C for 2 hours) . Key variables include:
- Catalyst : Trifluoroacetic acid vs. HCl.
- Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive substituents.
- Substituent positioning : Methyl groups at 2,7-positions require regioselective protection/deprotection steps to avoid isomerization .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- NMR : -NMR distinguishes methyl groups (δ 2.4–2.6 ppm for C2/C7-CH) and aromatic protons (δ 7.1–8.3 ppm). -NMR confirms quaternary carbons (C2/C7: δ 15–18 ppm) .
- X-ray crystallography : Resolves spatial arrangement; torsion angles between benzimidazole and phenyl rings typically range 40–60° .
- Mass spectrometry : Molecular ion peak at m/z 236.3 (CHN) with fragmentation patterns indicating methyl loss .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Antimicrobial screening : Disk diffusion assays against S. aureus (MIC ~12.5 µg/mL) and E. coli (MIC ~25 µg/mL) .
- Cytotoxicity : MTT assays on HEK-293 cells (IC > 50 µM suggests low toxicity) .
- Enzyme inhibition : Docking studies with C. albicans CYP51 (binding energy ≤ -8.5 kcal/mol) predict antifungal potential .
Advanced Research Questions
Q. How do electronic effects of 2,7-dimethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Methyl groups at C2/C7 exert steric hindrance, reducing accessibility for Pd-catalyzed Suzuki-Miyaura reactions. Computational studies (DFT) show:
- Electron density : Methyl groups increase electron donation to the benzimidazole ring, lowering reactivity toward electrophiles.
- Reaction optimization : Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to overcome steric barriers. Yields drop by 20–30% compared to unsubstituted analogs .
Q. How can contradictory data on antimicrobial activity between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Strategies include:
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves plasma half-life from 2h to 8h .
- Metabolite profiling : LC-MS identifies N-oxide metabolites with reduced activity in vivo .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADME prediction : SwissADME or QikProp for logP (predicted ~3.2), BBB permeability (score: -0.8), and CYP450 inhibition (CYP3A4 IC ~15 µM) .
- MD simulations : GROMACS simulations (100 ns) reveal stable binding to human serum albumin (ΔG = -10.2 kcal/mol) .
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
- Methodological Answer :
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
- Catalyst recycling : Immobilize trifluoroacetic acid on mesoporous silica for 5 reaction cycles without yield loss .
- Waste minimization : Continuous flow reactors reduce reaction time from 8h to 1h and waste by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
